![molecular formula C14H20ClN5O2 B1662551 Etazolate hydrochloride CAS No. 35838-58-5](/img/structure/B1662551.png)
Etazolate hydrochloride
Overview
Description
Etazolate hydrochloride (also known as SQ-20,009, EHT-0202) is an anxiolytic drug which is a pyrazolopyridine derivative . It has unique pharmacological properties .
Molecular Structure Analysis
This compound has the chemical formula C14H19N5O2 . Its molecular weight is 289.33 g/mol . The IUPAC name for this compound is Ethyl 1-ethyl-4- [2- (propan-2-ylidene)hydrazinyl]-1 H -pyrazolo [3,4-b]pyridine-5-carboxylate .Chemical Reactions Analysis
This compound is known to be an orally active, selective inhibitor of type 4 phosphodiesterase (PDE4) with an IC50 of 2 μM . It is also a γ-aminobutyric acid A (GABAA) receptor regulator . It increases cAMP levels and has anxiolytic-like, antidepressant-like, and anti-inflammatory effects .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molar mass of 289.339 g·mol−1 . The solubility of this compound is ≥7.75 mg/mL in DMSO and ≥9.94 mg/mL in EtOH .Mechanism of Action
Target of Action
Etazolate hydrochloride primarily targets the GABA_A receptor , acting as a positive allosteric modulator . It also targets the adenosine A1 and A2 subtypes as an antagonist , and selectively inhibits the PDE4 isoform .
Mode of Action
This compound enhances the action of GABA_A receptors at the barbiturate binding site . This modulation increases the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an overall decrease in neuronal excitability . As an adenosine antagonist, it blocks the inhibitory effects of adenosine on its A1 and A2 subtypes . As a PDE4 inhibitor, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels .
Biochemical Pathways
The increased cAMP levels due to PDE4 inhibition by this compound can lead to a cascade of events, including the activation of protein kinase A (PKA), which then phosphorylates the transcription factor cAMP response element-binding protein (CREB). This can lead to increased expression of genes like brain-derived neurotrophic factor (BDNF), which plays a key role in neuronal survival and growth .
Result of Action
This compound’s action on GABA_A receptors, adenosine receptors, and PDE4 can result in anxiolytic, antidepressant, and anti-inflammatory effects . Its role as an α-secretase activator leads to the production of soluble amyloid precursor protein (sAPPα), which is thought to have neuroprotective effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Etazolate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Etazolate hydrochloride is currently in clinical trials for the treatment of Alzheimer’s disease . It’s shown to be safe and generally well tolerated . These first encouraging safety results do support further development of this compound in order to assess its clinical efficacy and to confirm its tolerability in a larger cohort of Alzheimer patients and for a longer period .
properties
IUPAC Name |
ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJUGJHJUZSJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045767 | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35838-58-5 | |
Record name | Etazolate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035838585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etazolate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etazolate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etazolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETAZOLATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YO3254Y6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.